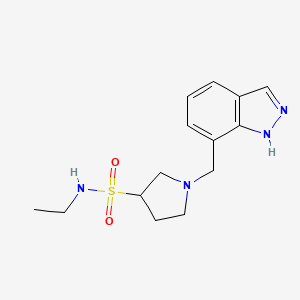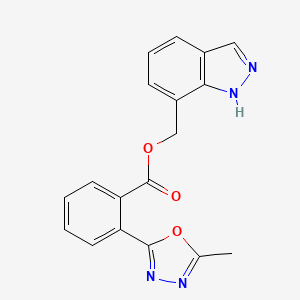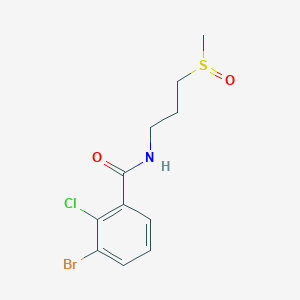
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide, also known as EIP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP-3 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves its ability to target specific molecular pathways and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects on the heart and brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. This compound has been found to reduce oxidative stress and inflammation, which are common factors in the development of many diseases. Additionally, this compound has been shown to have a protective effect on the heart and brain by reducing the risk of damage from ischemia-reperfusion injury.
实验室实验的优点和局限性
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound requires specialized equipment and expertise, which can be a barrier for some researchers. Additionally, the cost of this compound can be prohibitive for some labs.
未来方向
There are several future directions for research on N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide. One area of interest is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through a multi-step process that involves the reaction of 1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide with ethyl iodide in the presence of a base. This reaction results in the formation of this compound.
科学研究应用
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In cardiovascular diseases, this compound has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological disorders, this compound has been shown to improve cognitive function and memory.
属性
IUPAC Name |
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-16-21(19,20)13-6-7-18(10-13)9-12-5-3-4-11-8-15-17-14(11)12/h3-5,8,13,16H,2,6-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPGZNSONVLSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)

![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)
![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)